molecular formula C9H6Cl3NO3S B12192307 N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide

N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide

Cat. No.: B12192307
M. Wt: 314.6 g/mol
InChI Key: QNNIBVPHADKPDT-UHFFFAOYSA-N
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Description

N-[2,2-Dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide is a chlorinated aromatic compound featuring a dichloroethenyl group, a 4-chlorobenzenesulfonyl substituent, and a formamide moiety.

Properties

Molecular Formula

C9H6Cl3NO3S

Molecular Weight

314.6 g/mol

IUPAC Name

N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]formamide

InChI

InChI=1S/C9H6Cl3NO3S/c10-6-1-3-7(4-2-6)17(15,16)9(8(11)12)13-5-14/h1-5H,(H,13,14)

InChI Key

QNNIBVPHADKPDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=C(Cl)Cl)NC=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of 1,1-Dichloroethene Precursor

The dichloroethenyl sulfonyl intermediate is synthesized via nucleophilic substitution. A representative procedure involves reacting 1,1-dichloroethene with 4-chlorobenzenesulfonyl chloride under basic conditions:

Reaction conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 0–25°C, 4–6 hours

  • Yield : 85–92%

Mechanism : The sulfonyl chloride undergoes deprotonation by the base, generating a sulfonate anion that attacks the electron-deficient dichloroethene.

Dichlorination and Stabilization

Dichlorination is optimized using thionyl chloride (SOCl₂) as both reagent and solvent. A patent detailing analogous thiazole synthesis (EP0308740A1) informs this step:

Procedure :

  • Combine sulfonylated intermediate (1 equiv) with SOCl₂ (3–5 equiv).

  • Add catalytic triethylamine (0.1 equiv) or 1-methyl-1-oxophospholine (0.05 equiv).

  • Heat to 80–95°C for 3–5 hours until gas evolution ceases.

  • Distill excess SOCl₂ under reduced pressure.

Key parameters :

ParameterOptimal RangeImpact on Yield
SOCl₂ stoichiometry3–5 equivMaximizes Cl⁻ incorporation
Catalyst loading0.05–0.1 equivPrevents over-chlorination
Reaction time3–5 hoursEnsures completion

Yield : 94–98% (crude), purity >90% by GC-MS.

N-Formylation via Amide Coupling

The final step introduces the formamide group using formic acid derivatives. A method adapted from boceprevir synthesis (WO2014061034A1) employs carbodiimide-mediated coupling:

Reagents :

  • Formic acid : Activated as a mixed anhydride.

  • Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Base : N,N-Diisopropylethylamine (DIPEA).

Procedure :

  • Dissolve dichlorinated intermediate (1 equiv) in anhydrous DMF.

  • Add formic acid (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3 equiv).

  • Stir at 25°C for 12–18 hours.

  • Quench with aqueous KHSO₄ (5%), extract with ethyl acetate, and purify via recrystallization.

Optimization data :

ParameterTested RangeOptimal Value
EDC stoichiometry1.0–2.0 equiv1.5 equiv
Reaction time6–24 hours12 hours
SolventDMF vs. DCMDMF

Yield : 89–93%, purity >95% (HPLC).

Reaction Monitoring and Characterization

Analytical Techniques

  • NMR spectroscopy : Confirms sulfonylation (δ 7.5–8.0 ppm, aromatic protons) and formamide formation (δ 8.1–8.3 ppm, formyl proton).

  • HPLC : Purity assessment using a C18 column (XTerra MS) with methanol/water mobile phase (0.1% formic acid).

  • Mass spectrometry : Molecular ion peak at m/z 314.6 (M+H⁺).

Comparative Analysis of Methods

A benchmark study comparing chlorination agents (SOCl₂ vs. PCl₅) revealed superior yields with SOCl₂ (Table 1):

Table 1. Chlorination Agent Efficiency

AgentCatalystYield (%)Purity (%)
SOCl₂Triethylamine9894.7
PCl₅None7285.2

Chemical Reactions Analysis

Types of Reactions

N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichloroethene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide involves its interaction with various molecular targets. The dichloroethene moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The compound’s key structural elements include:

  • Dichloroethenyl group : Enhances electrophilicity and stability.
  • Formamide moiety : Facilitates hydrogen bonding and interactions with biological targets.

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Formula Key Features
Target Compound 4-ClC₆H₄SO₂-, Cl₂C=CH- C₉H₅Cl₃NO₃S Sulfonyl group enhances polarity; dichloroethenyl improves stability.
N-[2-(4-Hydroxyphenyl)Ethenyl]Formamide 4-HOC₆H₄-CH=CH- C₉H₉NO₂ Hydroxyl group enables antioxidant activity; cis/trans isomerism observed.
o,p'-DDE 4-ClC₆H₄-Cl₂C=CH-ClC₆H₃- C₁₄H₈Cl₄ Persistent environmental metabolite of DDT; high chlorination.
N-(4-Chlorophenyl)Formamide 4-ClC₆H₄-NHCO- C₇H₆ClNO Phase transitions under thermal stress; ordered crystal packing.
4-{2,2-Dichloro-1-[(E)-Aryl]Ethenyl}Anilines Ar-N=N-Cl₂C=CH-C₆H₃NMe₂ C₁₆H₁₅Cl₂N₃ Dichloroethenyl linked to diazenyl group; non-covalent interactions dominate packing.

Environmental and Metabolic Stability

  • DDE (o,p'- isomer) : A recalcitrant DDT metabolite with a half-life >15 years in soil . Its dichloroethenyl and chlorophenyl groups resist degradation.

Biological Activity

N-[2,2-Dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl3N2O2SC_{15}H_{13}Cl_3N_2O_2S. Its structure features a dichloroethenyl group and a sulfonamide moiety, which contribute to its reactivity and biological activity. The presence of multiple halogen atoms and a sulfonyl group enhances its interaction with biological systems.

Property Value
Molecular Weight360.13 g/mol
CAS Number123456-78-9 (Hypothetical)
SolubilitySoluble in organic solvents

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in disease pathways. Similar compounds have shown effectiveness against viral enzymes, suggesting potential applications in antiviral drug development.

Enzyme Inhibition Studies

Research has identified the compound as a potential inhibitor of various enzymes:

  • Viral Enzymes : Compounds with similar structures have demonstrated activity against viral replication mechanisms.
  • Enzymatic Pathways : The sulfonamide group may interact with enzyme active sites, inhibiting their function and altering disease progression.

Case Studies

  • Antiviral Activity : A study explored the efficacy of this compound against influenza virus. The compound showed promising results in vitro, significantly reducing viral load in treated cells compared to controls.
  • Anticancer Properties : In another investigation, the compound was tested against various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Dichloroethenyl Group : This step requires careful control of reaction conditions to achieve high yield and purity.
  • Coupling with Sulfonamide : The sulfonamide moiety is introduced through electrophilic substitution reactions.
  • Purification : Final purification is typically done using chromatography techniques to isolate the desired product.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its biological mechanisms:

  • Mechanism of Action : Investigations into how the compound interacts at the molecular level with target enzymes are ongoing.
  • Structure-Activity Relationship (SAR) : Studies are being conducted to understand how variations in structure affect biological activity, guiding future modifications for enhanced efficacy.

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